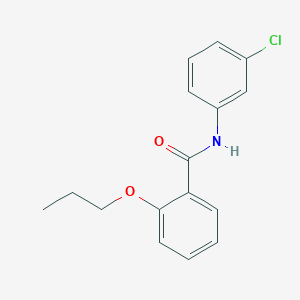

N-(3-chlorophenyl)-2-propoxybenzamide

Descripción

N-(3-Chlorophenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a 2-propoxy substituent on the benzamide ring.

Propiedades

Fórmula molecular |

C16H16ClNO2 |

|---|---|

Peso molecular |

289.75 g/mol |

Nombre IUPAC |

N-(3-chlorophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |

Clave InChI |

NEUIKMKUQALXKY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

SMILES canónico |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Isomers and Positional Effects

N-(4-Chlorophenyl)-2-hydroxybenzamide (II)

This positional isomer replaces the 3-chloro substituent with a 4-chloro group and substitutes propoxy with a hydroxyl (-OH). The 4-chloro configuration may alter steric interactions in biological targets, while the hydroxyl group increases polarity, reducing membrane permeability compared to the propoxy chain .- This highlights the propoxy group’s role in enhancing lipid solubility for better tissue penetration .

Substituent Variations on the Benzamide Ring

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

The 2-trifluoromethyl group in flutolanil increases electron-withdrawing effects compared to 2-propoxy, improving stability against metabolic degradation. This makes flutolanil a potent fungicide, whereas the target compound’s propoxy group may prioritize different pharmacokinetic profiles .- This contrasts with the unmodified amide in N-(3-chlorophenyl)-2-propoxybenzamide, which may favor stronger receptor interactions .

Substituent Variations on the Phenyl Ring

- N-(4-Aminophenyl)-2-propoxybenzamide Replacing chlorine with an amino (-NH2) group increases polarity and basicity, altering solubility and reactivity. The amino group’s nucleophilicity may render this compound more prone to oxidation compared to the chloro-substituted analog .

5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide)

The thiazole ring in 5c introduces a heterocyclic motif, enabling π-π stacking and metal coordination. This structural feature correlates with enhanced anti-inflammatory activity in carrageenan-induced edema models, suggesting that the target compound’s simpler phenyl group may limit similar efficacy .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Positional Isomerism : The 3-chloro substituent in the target compound may offer superior binding to hydrophobic pockets in biological targets compared to 4-chloro analogs, as seen in crystallographic studies of related benzamides .

- Alkoxy vs. Hydroxyl : The propoxy group balances lipophilicity and metabolic stability, whereas hydroxylated analogs face rapid clearance due to phase II conjugation .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., flutolanil) enhance pesticidal activity but may increase toxicity risks compared to propoxy’s moderate electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.